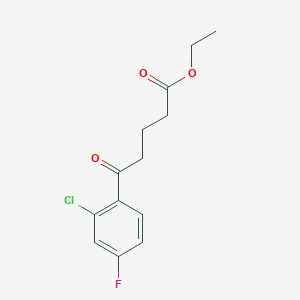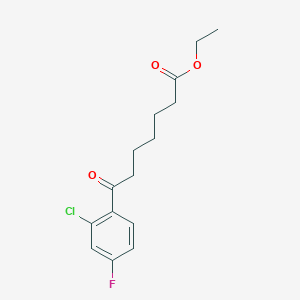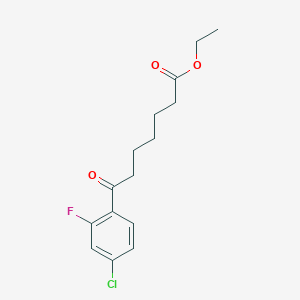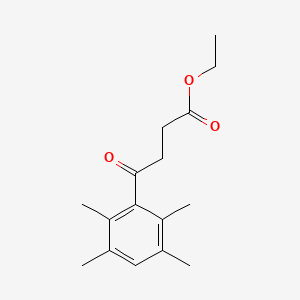
Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate” is an ester derived from a tetramethylphenyl-substituted butanoic acid . The presence of the ester functional group (COO-) suggests that it might have been synthesized through an esterification reaction.
Synthesis Analysis
While specific synthesis methods for this compound are not available, esters are typically synthesized through a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. In this case, the carboxylic acid would be 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid and the alcohol would be ethanol .Molecular Structure Analysis
The molecular structure of this compound would include a tetramethylphenyl group attached to a butanoic acid backbone, with an ester functional group at one end . The tetramethylphenyl group is a benzene ring substituted with four methyl groups, which could contribute to the compound’s overall stability and possibly influence its reactivity.Wissenschaftliche Forschungsanwendungen
Porous Polyelectrolyte Frameworks
This compound is utilized in the synthesis of porous polyelectrolyte frameworks (PPEFs) , which are notable for their high surface areas, robust skeletons, and tunable pores . These frameworks find applications in adsorption , separation , catalysis , sensing , ion conduction , and biomedical applications . The structural diversity of PPEFs allows for the development of advanced materials with potential benefits in various scientific domains.
Electropolymerization
In materials science, the compound serves as a building block for electropolymerization . It can be used to create continuous films that are essential for the development of electronic devices , sensors , and coatings . The resulting polymers exhibit unique properties such as electrical conductivity and chemical resistance , which are critical for industrial applications.
Boron-Containing Conjugated Porous Polymers
The compound is integral in creating boron-containing conjugated porous polymers . These polymers are promising for optoelectronics , catalysis , and sensing due to their high specific surface, chargeable scaffold, strong photoluminescence, and intramolecular charge transfer. They can also be converted to boron-doped porous carbon materials for energy storage and conversion .
Medicine
In the medical field, derivatives of this compound are explored for their potential in treating various disorders such as asthma , heart failure , rhinitis , and urinary incontinence . The compound’s ability to form cocrystals exhibiting supramolecular synthon polymorphism is of particular interest in pharmaceutical formulation .
Environmental Science
The compound’s derivatives are being studied for their role in environmental science . They could be used in the synthesis of materials that help in pollution control , waste management , and environmental remediation .
Energy
In the energy sector, the compound contributes to the development of polyelectrolyte frameworks that can be used in electro-catalysis and photo-catalysis . These frameworks are crucial for the advancement of renewable energy technologies , including solar cells and fuel cells .
Agriculture
Research in agriculture has explored the use of this compound in the synthesis of polymers that respond to pH and temperature changes . These smart materials can be used for controlled release of fertilizers and pesticides, improving efficiency and reducing environmental impact.
Chemical Synthesis
In chemical synthesis, the compound is used for creating polymers with nitroxide radicals on the chains, which are significant for studying segmental motion and polymer dynamics . These studies are essential for designing materials with specific mechanical and thermal properties.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-6-19-15(18)8-7-14(17)16-12(4)10(2)9-11(3)13(16)5/h9H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJXGESNOSHMBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C(=CC(=C1C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645856 |
Source


|
| Record name | Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate | |
CAS RN |
40888-48-0 |
Source


|
| Record name | Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

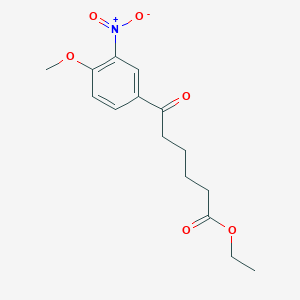
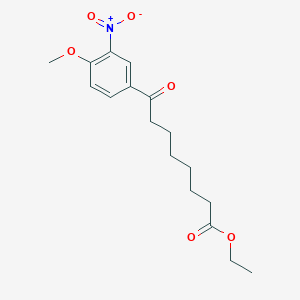
![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)
![Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326024.png)
![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)
![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)
![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)
